molecular formula C10H13F3O5S B040514 Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate CAS No. 122135-83-5

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate

Cat. No.: B040514
CAS No.: 122135-83-5
M. Wt: 302.27 g/mol
InChI Key: VWIUHGUFSGOXDX-UHFFFAOYSA-N
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Description

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate is a chemical compound with the molecular formula C10H13F3O5S It is known for its unique structural features, which include a trifluoromethylsulfonyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and ethyl chloroformate as the primary starting materials.

    Formation of Intermediate: Cyclohexene undergoes a reaction with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl cyclohex-1-enecarboxylate.

    Introduction of Trifluoromethylsulfonyl Group: The intermediate is then treated with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine to introduce the trifluoromethylsulfonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of cyclohexene, ethyl chloroformate, and trifluoromethanesulfonic anhydride are handled in industrial reactors.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The product is purified using techniques like distillation or recrystallization to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of cyclohexene derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a cyclohexane carboxylate.

Scientific Research Applications

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly those with pharmaceutical relevance.

    Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its derivatives.

    Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.

Comparison with Similar Compounds

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate can be compared with similar compounds such as:

    Ethyl 2-(((methylsulfonyl)oxy)cyclohex-1-enecarboxylate: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.

    Ethyl 2-(((chlorosulfonyl)oxy)cyclohex-1-enecarboxylate: Contains a chlorosulfonyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIUHGUFSGOXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327873
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122135-83-5
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122135-83-5
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